molecular formula C14H20FN7O2S B2559584 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1021254-32-9

4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No. B2559584
CAS RN: 1021254-32-9
M. Wt: 369.42
InChI Key: PFKZSYQYTAUWBB-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group characterized by a sulfur atom connected to an oxygen atom and a nitrogen atom (SO2NH2). Sulfonamides are known for their use in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains several functional groups, including a sulfonamide group, a tetrazole ring, a piperazine ring, and a fluorophenyl group. These groups can significantly influence the compound’s reactivity and properties .

Scientific Research Applications

Cell Growth Assays

A study by Cory et al. (1991) introduced a new tetrazolium compound for cell growth assays in culture. This compound, in combination with phenazine methosulfate, produces a water-soluble formazan product proportional to the number of cells and their incubation time, offering an alternative to the MTT assay for evaluating cell viability and proliferation (Cory, Owen, Barltrop, & Cory, 1991).

Antimicrobial and Cytotoxic Activities

Sulfonamide-derived ligands and their metal complexes were synthesized and characterized by Chohan and Shad (2011). These compounds exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against several fungal strains, indicating potential for therapeutic applications (Chohan & Shad, 2011).

Photodynamic Therapy for Cancer

Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, marking them as promising Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Evaluation of Sulfonamides

Janakiramudu et al. (2017) explored the synthesis of new sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, showcasing their antimicrobial potency. This study highlights the role of sulfonamides in drug discovery, particularly in developing compounds with antimicrobial activities (Janakiramudu et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many sulfonamides act as inhibitors of the enzyme dihydropteroate synthase, which is crucial in the synthesis of folic acid in bacteria, making them effective antibiotics .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Sulfonamides, for example, can cause allergic reactions in some individuals .

Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. Given the presence of a sulfonamide group, it could be studied for potential antimicrobial properties .

properties

IUPAC Name

4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN7O2S/c1-19(2)25(23,24)21-8-6-20(7-9-21)11-14-16-17-18-22(14)13-5-3-4-12(15)10-13/h3-5,10H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKZSYQYTAUWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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